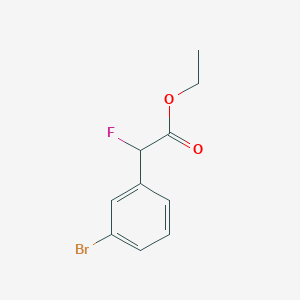

Ethyl 2-(3-bromophenyl)-2-fluoroacetate

Description

Overview of Fluorinated Organic Compounds in Advanced Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemxyne.com Due to its high electronegativity and small atomic size, fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. chemxyne.comtandfonline.comnumberanalytics.com These benefits have made fluorination a widely used strategy in medicinal chemistry, leading to the development of numerous successful drugs, including anticancer agents, antidepressants, and anti-inflammatory compounds. chemxyne.comnih.gov In fact, over 300 fluorinated medicines have been approved for use. nih.gov Beyond medicine, fluorinated compounds are integral to agrochemicals and advanced materials, where their unique properties contribute to enhanced efficacy and performance. nih.gov The isotope ¹⁸F is also a crucial component in positron emission tomography (PET), a powerful non-invasive diagnostic imaging technique. chemxyne.comtandfonline.com

The Unique Role of Halogenated Carbonyl Derivatives in Synthetic Strategies

Halogenated carbonyl derivatives, particularly α-halo esters, are highly versatile intermediates in organic synthesis. wikipedia.org The presence of a halogen at the α-position to a carbonyl group creates a reactive electrophilic center. youtube.com This makes these compounds potent alkylating agents, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide array of functional groups. wikipedia.orgnih.gov α-Halo esters are key reactants in classic name reactions such as the Reformatsky reaction, which forms β-hydroxy esters, and the Darzens reaction for the synthesis of α,β-epoxy esters (glycidic esters). wikipedia.orgnumberanalytics.comnumberanalytics.comwisdomlib.org Their ability to generate enolates also opens up a rich area of carbon-carbon bond-forming reactions, making them indispensable building blocks for constructing complex molecular frameworks. wikipedia.org

Specific Context of Ethyl 2-(3-bromophenyl)-2-fluoroacetate within α-Fluoro α-Halo Ester Chemistry

This compound is a distinct molecule that combines three key functional elements: an ethyl ester, a fluorine atom at the α-carbon, and a bromine atom on the phenyl ring. This trifecta of functionalities positions it as a potentially powerful and versatile synthetic intermediate.

The α-fluoroester group provides the characteristic benefits of fluorination, such as modulating electronic properties and offering a site for specific chemical transformations. The bromine atom on the aromatic ring, in the meta position, serves as a valuable handle for a different set of reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the elaboration of the aromatic core, enabling the connection of this building block to other molecular fragments.

The simultaneous presence of both an α-fluoro group and an aryl bromide makes this compound a bifunctional reagent. It can be envisioned as a linchpin in convergent synthetic strategies, where two different parts of a larger, complex molecule are constructed by exploiting the distinct reactivity of the C-F and C-Br bonds in separate, orthogonal steps. While specific studies on this compound are not prominent in the available scientific literature, its structural features are analogous to other well-studied α-fluoro-α-aryl esters and brominated aromatic compounds, suggesting a high potential for utility in synthetic organic and medicinal chemistry.

Research Aims and Scope of the Investigation into this compound

Given the promising structural attributes of this compound, a dedicated research program would be warranted to fully characterize and exploit its synthetic potential. The primary aims of such an investigation would be:

Development of Efficient Synthetic Routes: To establish a reliable and scalable method for the preparation of this compound. This could involve strategies such as the electrophilic fluorination of a precursor like ethyl 2-(3-bromophenyl)acetate or other modern fluorination techniques.

Comprehensive Spectroscopic and Physicochemical Characterization: To thoroughly analyze the compound using modern analytical techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), infrared spectroscopy (IR), and mass spectrometry (MS), to create a definitive data profile.

Exploration of Reactivity and Synthetic Applications: To systematically investigate the reactivity of the compound. This would involve exploring nucleophilic substitution at the α-carbon and leveraging the aryl bromide for cross-coupling reactions. The goal would be to demonstrate its utility as a building block for synthesizing more complex, potentially bioactive molecules.

Investigation of Analogues and Derivatives: To expand the scope by synthesizing and studying related compounds with different substitution patterns on the phenyl ring or different ester groups, thereby creating a library of versatile building blocks for various applications.

Such a study would provide the chemical community with a valuable new tool for the synthesis of complex fluorinated and arylated molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-fluoroacetate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

XUQSBXXQHYBEAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)F |

Origin of Product |

United States |

Reactivity and Reaction Pathways of Ethyl 2 3 Bromophenyl 2 Fluoroacetate

Reactivity of the α-Fluoro Ester Moiety

The reactivity of the α-fluoro ester moiety in Ethyl 2-(3-bromophenyl)-2-fluoroacetate is dominated by the strong electron-withdrawing nature of the fluorine atom. This property significantly influences the electron density distribution across the molecule, rendering the adjacent (α) carbon atom electrophilic. The presence of the ester group further contributes to this electronic effect. The carbon-fluorine bond is exceptionally strong, which can make its direct cleavage challenging, but its influence on the reactivity of neighboring atoms is profound.

The α-carbon in this compound is susceptible to nucleophilic attack due to the inductive effects of both the fluorine atom and the ester functionality. While the C-F bond is robust, reactions involving the displacement of the fluoride (B91410) ion can occur under specific conditions, often requiring potent nucleophiles or catalytic activation.

The reaction of α-fluoro esters with carbon-centered nucleophiles, such as enolates, represents a key method for forming new carbon-carbon bonds. In this process, the enolate attacks the electron-deficient α-carbon, leading to the substitution of the fluorine atom. These reactions typically proceed via an SN2 mechanism. The success of such reactions often depends on the stability of the enolate and the reaction conditions employed to favor substitution over other potential side reactions like elimination.

| Parameter | Description | Example/Common Choice |

|---|---|---|

| Nucleophile | Carbon-centered nucleophile | Lithium or sodium enolate of a ketone or ester |

| Solvent | Aprotic, polar solvent to solvate the cation of the enolate | Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Temperature | Low temperatures are often required to control reactivity and prevent side reactions. | -78 °C to room temperature |

| Potential Product | A new C-C bond is formed at the α-position of the original ester. | β-keto esters or substituted malonic esters |

The fluorine atom and the ester group have a synergistic effect on the reactivity of the α-carbon.

Inductive Effect: Fluorine is the most electronegative element, and its strong negative inductive effect (-I) polarizes the C-F bond, creating a partial positive charge (δ+) on the α-carbon. This significantly increases the carbon's electrophilicity, making it a prime target for nucleophiles.

Ester Group: The ester group also contributes to the activation of the α-carbon through its electron-withdrawing nature. Furthermore, the carbonyl oxygen can potentially coordinate with Lewis acids, further enhancing the electrophilicity of the entire moiety. However, the carbonyl carbon of the ester is itself an electrophilic center, which can lead to competitive nucleophilic acyl substitution. Reaction conditions must be carefully controlled to favor attack at the α-carbon over the carbonyl carbon. Aldehydes and ketones are generally more reactive in nucleophilic additions than esters, but the presence of the α-fluoro group enhances the reactivity at the adjacent carbon ncert.nic.in.

While often associated with directing electrophilic substitution on aromatic rings, fluorine's electronic influence can also direct transformations in other contexts. In molecules like this compound, the fluorine atom can exert a powerful influence on the regioselectivity of reactions. For instance, in metalation reactions, a fluorine atom on a benzene (B151609) ring is known to be a potent ortho-directing group semanticscholar.orgresearchgate.net. Although the fluorine in the target compound is aliphatic, its strong inductive effect can influence the acidity of nearby C-H bonds, potentially directing deprotonation or other base-mediated reactions. Research has also demonstrated the use of fluorine as a traceless directing group in the synthesis of complex molecules like indoles and tryptophans organic-chemistry.org.

Cleavage of the strong C-F bond can be achieved through reductive methods, a process known as reductive defluorination. This transformation is significant for synthesizing compounds where a hydrogen atom replaces the fluorine. These reactions often involve single-electron transfer (SET) mechanisms initiated by chemical reductants, electrochemical methods, or photoredox catalysis organic-chemistry.org. For instance, photochemically mediated processes can enable the defluorinative hydroalkylation of certain fluorinated esters organic-chemistry.org. Microbial pathways for reductive defluorination have also been identified, highlighting the environmental and biotechnological relevance of this reaction nih.govacs.org.

| Method | Reagents/Conditions | Mechanism | Reference |

|---|---|---|---|

| Photochemical | Visible light, photocatalyst, hydrogen atom source (e.g., sodium formate) | Single Electron Transfer (SET) from excited photocatalyst to the C-F bond | organic-chemistry.org |

| Microbial | Anaerobic or aerobic microbial cultures | Enzyme-catalyzed reductive dehalogenation | nih.govacs.org |

| Chemical | Strong reducing agents (e.g., alkali metals in liquid ammonia) | Electron transfer from the reducing agent | N/A |

Nucleophilic Substitution Reactions at the α-Carbon

Reactivity of the Bromine Atom on the Phenyl Ring

The bromine atom attached to the phenyl ring of this compound provides a versatile handle for a wide array of chemical transformations, characteristic of aryl halides. This functionality is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.

Key reaction pathways involving the bromine atom include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a common participant in numerous cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions, catalyzed by palladium, nickel, or copper complexes, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. For example, in a Suzuki coupling, the bromoarene can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new biaryl structure. Similarly, Kumada coupling utilizes a Grignard reagent as the coupling partner wikipedia.org.

Formation of Organometallic Reagents: The bromoarene can be readily converted into more reactive organometallic intermediates.

Grignard Reagents: Reaction with magnesium metal in an ethereal solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (3-(ethoxycarbonyl(fluoro)methyl)phenyl)magnesium bromide wikipedia.orgbyjus.com. This nucleophilic species can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Organolithium Reagents: Halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures, can convert the aryl bromide into a highly reactive aryllithium species.

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway involves the substitution of the bromine atom by a nucleophile. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) masterorganicchemistry.comlibretexts.org. In this compound, the α-fluoro ester group is in the meta position, providing only weak activation. Therefore, forcing conditions (high temperatures and pressures) would likely be required for SNAr to occur. Interestingly, in activated systems, the reactivity order for halogens in SNAr is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine masterorganicchemistry.comstackexchange.com.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The ester functionality is generally stable under the typical conditions for these couplings, allowing for selective modification of the aryl halide. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. wikipedia.org For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl group. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.orglibretexts.org Mild bases such as potassium carbonate or potassium fluoride can be used, which helps to prevent the hydrolysis of the ester group. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylalkyne. wikipedia.org The process employs a palladium catalyst, a copper(I) co-catalyst, and a mild amine base like triethylamine or diethylamine. wikipedia.orglibretexts.org These mild conditions are compatible with the ester group, making the Sonogashira coupling a viable method for introducing an alkyne moiety onto the phenyl ring of the target compound. researchgate.netyoutube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. synarchive.comlibretexts.org This reaction is catalyzed by a palladium complex and requires a base. fu-berlin.de The conditions can be tailored to be compatible with the ester functionality, allowing for the selective formation of a new C-C bond at the site of the bromine atom.

Lithiation and Grignard Reactions for Aryl Functionalization

The C-Br bond can also be functionalized by conversion into an organometallic species, such as an organolithium or a Grignard reagent.

Grignard Reaction: Treatment of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-(ethyl-2-fluoroacetate)phenylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com However, Grignard reagents are highly reactive nucleophiles and strong bases. Esters react readily with two equivalents of a Grignard reagent to first form a ketone intermediate, which then reacts with a second equivalent to yield a tertiary alcohol after acidic workup. chemistrysteps.comyoutube.comstackexchange.comyoutube.com Because the ketone is more reactive than the starting ester, the reaction cannot be stopped at the ketone stage. chemistrysteps.com Therefore, the formation of the Grignard reagent from the title compound would likely be complicated by rapid intermolecular or intramolecular reactions targeting the electrophilic ester carbonyl group. This makes the isolation and subsequent use of this Grignard reagent for aryl functionalization challenging.

Lithiation: Similar to Grignard formation, direct lithiation using lithium metal or lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) could be attempted. However, organolithium reagents are even more reactive than Grignard reagents and would also readily attack the ester group, posing similar challenges for chemoselectivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring. chemistrytalk.org In this compound, there are two directing groups to consider: the bromo group and the ethyl 2-fluoroacetate group.

Bromo Group (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance (+M), which helps to stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. wikipedia.orgyoutube.com

Ethyl 2-fluoroacetate Group (-CH(F)COOEt): This is a strongly deactivating group. The electronegative fluorine atom and the carbonyl group both pull electron density away from the aromatic ring via the inductive effect (-I). This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.comorganicchemistrytutor.com

Interplay Between α-Fluoro Ester and Aromatic Halide Reactivity

The synthetic utility of this compound is defined by the ability to selectively target one of its two reactive sites.

Reactions at the C-Br Bond: Palladium-catalyzed cross-coupling reactions are highly chemoselective for the C-Br bond. The reaction conditions are typically mild enough to leave the α-fluoro ester group intact. This allows for extensive derivatization of the aromatic core, making it a valuable building block for more complex molecules.

Reactions at the α-Fluoro Ester Group: The ester is susceptible to attack by strong nucleophiles and bases. Conditions required for the formation of Grignard or organolithium reagents at the C-Br bond are harsh enough to promote reaction at the ester carbonyl. Similarly, strong basic or acidic conditions could lead to hydrolysis of the ester. The fluorine atom at the α-position is generally stable but can be displaced under specific enzymatic conditions (see section 3.4).

Therefore, a clear dichotomy in reactivity exists: electrophilic palladium catalysts selectively target the aryl bromide, while strong nucleophiles and bases will preferentially react with the ester group.

Enzymatic Reactivity and C-F Bond Cleavage Mechanisms in Analogous Fluoroacetates

While the enzymatic reactivity of this compound itself is not documented, the cleavage of the C-F bond in the analogous compound, fluoroacetate, has been extensively studied. This provides a model for understanding the potential biological fate of the α-fluoro ester moiety. The primary enzymes responsible for this transformation are fluoroacetate dehalogenases.

Mechanisms of Fluoroacetate Dehalogenase (FAcD)

Fluoroacetate dehalogenase (FAcD) is a unique enzyme that catalyzes the hydrolytic cleavage of the highly stable C-F bond in fluoroacetate to produce glycolate and fluoride. wikipedia.orgnih.gov The mechanism is understood to proceed via a two-step S_N2 displacement reaction. biorxiv.org

Nucleophilic Attack and Intermediate Formation: A carboxylate group from an aspartate residue (Asp104 or Asp105 in different species) in the enzyme's active site acts as a nucleophile. nih.govbiorxiv.org It attacks the α-carbon of the fluoroacetate substrate, displacing the fluoride ion and forming a covalent ester intermediate (an acyl-enzyme intermediate). biorxiv.org The active site contains specific residues, such as arginine, that stabilize the leaving fluoride ion through hydrogen bonding. nih.gov

Hydrolysis of the Intermediate: A water molecule, activated by a nearby histidine residue acting as a general base, attacks the carbonyl carbon of the ester intermediate. biorxiv.org This hydrolyzes the ester, releasing glycolate and regenerating the free enzyme for another catalytic cycle.

This enzymatic process is highly specific for fluoroacetate, with much lower activity observed for chloroacetate or bromoacetate. nih.gov The enzyme's active site is precisely structured to accommodate the small fluorine atom and facilitate the S_N2 reaction, a conformation that larger halogens like chlorine struggle to achieve. nih.gov

Comparative Studies with Other Haloacetate Dehalogenases

The dehalogenase enzyme family is diverse, with different members showing specificity for various halogenated compounds. frontiersin.org

Fluoroacetate Dehalogenase (FAcD) vs. Haloalkane Dehalogenase (HLD):

Mechanism: Both FAcD and HLDs utilize a catalytic triad (typically Asp-His-Asp/Glu) and proceed through a covalent intermediate. oup.commdpi.com In both cases, an aspartate residue acts as the initial nucleophile. biorxiv.orgoup.com

Structure: Both belong to the α/β-hydrolase fold family. oup.commdpi.com However, the active site residues that interact with the substrate and stabilize the leaving halide ion differ significantly, conferring their distinct substrate specificities. nih.gov FAcD possesses a specialized fluoride-binding pocket that is absent in HLDs.

Substrate Specificity: FAcD is highly specific for fluoroacetate. nih.gov Haloalkane dehalogenases, as their name suggests, act on a broader range of halogenated alkanes (e.g., 1,2-dichloroethane) but are generally not effective at cleaving the C-F bond in fluoroacetate. wikipedia.org

Other Haloacid Dehalogenases: The broader family of haloacid dehalogenases contains enzymes with varying specificities. For instance, some dehalogenases act specifically on L- or D-isomers of 2-haloacids, while others can process both enantiomers. frontiersin.org The mechanism can also differ; for example, some DL-2-haloacid dehalogenases utilize a water molecule to directly attack the substrate without forming a covalent enzyme intermediate. wikipedia.org This contrasts with the two-step mechanism employed by FAcD.

Biocatalytic Approaches to Dehalogenation

The dehalogenation of this compound represents a significant area of interest in biocatalysis, driven by the potential for environmentally benign and highly selective transformations. Biocatalytic methods, employing whole microorganisms or isolated enzymes, offer a powerful alternative to conventional chemical dehalogenation, which often necessitates harsh reaction conditions and can lead to the formation of undesirable byproducts. The presence of both a bromine and a fluorine atom on the aromatic ring and the aliphatic chain, respectively, presents a unique challenge and opportunity for enzymatic systems.

Microbial consortia and isolated enzymes have demonstrated the capacity to cleave carbon-halogen bonds through various mechanisms, including reductive, oxidative, and hydrolytic pathways. The specific pathway utilized for the dehalogenation of this compound would be dependent on the enzymatic machinery of the selected biocatalyst and the prevailing reaction conditions.

Reductive dehalogenation, a process well-documented in anaerobic microorganisms, involves the replacement of a halogen substituent with a hydrogen atom. nih.govfrontiersin.org This pathway is particularly relevant for aryl halides. In the context of this compound, reductive dehalogenases could potentially target the carbon-bromine bond on the phenyl ring. This process is often coupled to the respiratory chain of the microorganism, where the halogenated compound serves as a terminal electron acceptor. frontiersin.org The C-Br bond is generally more susceptible to reductive cleavage than the highly stable C-F bond.

Oxidative dehalogenation, typically mediated by monooxygenases or dioxygenases under aerobic conditions, involves the incorporation of one or two oxygen atoms into the aromatic ring. nih.gov This hydroxylation can lead to the spontaneous elimination of the halogen substituent. For this compound, an initial dioxygenase attack on the aromatic ring could lead to the formation of a brominated dihydrodiol, with subsequent rearomatization and removal of the bromide ion.

Hydrolytic dehalogenation, catalyzed by dehalogenases, involves the direct nucleophilic substitution of a halogen atom by a hydroxyl group derived from water. doaj.orgnih.gov While this mechanism is more commonly observed for haloaliphatic compounds, certain hydrolases have been shown to act on aryl halides. Fluoroacetate dehalogenases, for instance, are specialized enzymes that can cleave the exceptionally strong carbon-fluorine bond through a hydrolytic mechanism. nih.govresearchgate.net Therefore, a hydrolytic dehalogenase could potentially target the C-F bond in the acetate moiety of the molecule.

The selective removal of either the bromine or the fluorine atom is a key consideration in the biocatalytic transformation of this compound. The differing strengths of the carbon-bromine and carbon-fluorine bonds suggest that debromination is likely to be the more facile initial step. However, the substrate specificity of the chosen enzyme is the ultimate determinant of the reaction's course. The development of biocatalytic processes for the dehalogenation of compounds like this compound holds promise for applications in bioremediation and green chemistry.

Detailed Research Findings in Biocatalytic Dehalogenation

While specific studies on the biocatalytic dehalogenation of this compound are not extensively documented, research on analogous brominated and fluorinated aromatic compounds provides valuable insights into the potential enzymatic transformations. The following table summarizes key findings from studies on the biocatalytic dehalogenation of related substrates, illustrating the diversity of enzymes and microorganisms capable of such reactions.

| Biocatalyst (Enzyme/Microorganism) | Substrate | Reaction Pathway | Key Findings |

| Reductive Dehalogenases | |||

| Microbial consortium from marine sponge Aplysina aerophoba | 2,4,6-Tribromophenol | Reductive Debromination | Stepwise removal of bromine atoms, with 2-bromophenol as a major intermediate. Activity observed under methanogenic and sulfidogenic conditions. nih.gov |

| Dehalococcoides species | Polychlorinated Biphenyls (PCBs) | Reductive Dechlorination | Organohalide-respiring bacteria capable of using chlorinated aromatic compounds as electron acceptors. frontiersin.org |

| Oxidative Dehalogenases | |||

| Dioxygenases from various bacteria | Chlorinated Benzenes | Oxidative Dehalogenation | Incorporation of two hydroxyl groups into the aromatic ring, leading to the elimination of the chlorine atom. nih.gov |

| Hydrolytic Dehalogenases | |||

| Fluoroacetate Dehalogenase from Burkholderia sp. FA1 | Fluoroacetate | Hydrolytic Defluorination | Cleavage of the C-F bond via a nucleophilic attack, forming an ester intermediate that is subsequently hydrolyzed. researchgate.net |

| Halohydrin Dehalogenase | Various halohydrins | Hydrolytic Dehalogenation | Catalyzes the removal of a halogen and the formation of an epoxide, demonstrating broad substrate scope. nih.gov |

These findings underscore the potential for biocatalytic systems to effect the dehalogenation of complex molecules like this compound. The selection or engineering of enzymes with appropriate substrate specificity and catalytic efficiency will be crucial for developing successful biocatalytic dehalogenation processes for this compound.

Mechanistic Investigations of Key Transformations Involving Ethyl 2 3 Bromophenyl 2 Fluoroacetate

Elucidation of Fluorination Mechanisms

The introduction of a fluorine atom at the α-position of an aryl-substituted acetate, such as in ethyl 2-(3-bromophenyl)-2-fluoroacetate, is a critical transformation. The mechanism of this fluorination, particularly in its asymmetric variant, is of great interest for controlling the stereochemical outcome.

Stereochemical Pathways in Asymmetric Fluorination

The asymmetric fluorination of a precursor like ethyl 2-(3-bromophenyl)acetate to yield the chiral this compound can be achieved using chiral catalysts. The stereochemical pathway is dictated by the facial selectivity of the fluorinating agent's approach to the enolate intermediate, which is controlled by the chiral catalyst.

Commonly, this transformation is catalyzed by chiral metal complexes. For instance, transition metal catalysts bearing chiral ligands, such as derivatives of BINAP, BOX, or TADDOL, are employed. nih.gov The reaction typically proceeds through the formation of a metal enolate. The chiral ligands create a dissymmetric environment around the metal center, which in turn directs the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to one of the two faces of the planar enolate.

The generally accepted stereochemical model involves the coordination of the carbonyl group of the substrate to the chiral Lewis acidic metal center. This coordination, along with steric and electronic interactions between the substrate and the chiral ligand, blocks one face of the resulting enolate, allowing the fluorinating agent to attack preferentially from the less hindered face. The specific stereochemical outcome (R or S) is therefore dependent on the chirality of the catalyst used. For example, in organocatalytic approaches using cinchona alkaloids, the catalyst can form a hydrogen bond with the substrate, creating a chiral pocket that directs the fluorination. nih.gov

Role of Catalyst-Substrate Interactions in Selectivity

The selectivity in asymmetric fluorination is a direct consequence of the intricate interactions between the catalyst and the substrate at the transition state. These interactions are non-covalent and can include Lewis acid-base interactions, hydrogen bonding, and steric repulsion.

Lewis Acid Catalysis: In metal-catalyzed fluorinations, the metal center of the chiral catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the acidity of the α-proton, facilitating enolate formation. The chiral ligands attached to the metal then orchestrate the stereoselective fluorination. The rigidity and steric bulk of the ligand are crucial in creating a well-defined chiral pocket that effectively shields one face of the enolate. rsc.org

Hydrogen Bonding Interactions: In organocatalytic systems, such as those employing chiral phosphoric acids or cinchona alkaloids, hydrogen bonding plays a pivotal role. The catalyst can simultaneously activate the substrate and the fluorinating agent through a network of hydrogen bonds. This dual activation model brings the reactants into close proximity within a chiral environment, leading to a highly organized transition state and, consequently, high enantioselectivity. escholarship.org

The following table summarizes representative data for the asymmetric fluorination of α-aryl esters using different catalytic systems, illustrating the impact of catalyst structure on enantioselectivity.

| Catalyst System | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(TADDOLato) | Selectfluor | MeCN | >80 | up to 90 |

| Pd(II)-BINAP | NFSI | EtOH | ~85 | 83-94 |

| Cu(II)-BOX | NFSI | CH2Cl2 | ~90 | up to 99 |

| Cinchona Alkaloid | NFSI | CHCl3 | ~95 | up to 85 |

Detailed Studies of Nucleophilic Reactions at the α-Carbon

The α-carbon of this compound is electrophilic and susceptible to nucleophilic attack. Understanding the mechanistic pathways of these reactions is essential for predicting product formation and controlling reaction outcomes.

SN2 Reaction Pathways and Transition State Analysis

Nucleophilic substitution at the α-carbon of this compound can proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the fluoride (B91410) leaving group departs. masterorganicchemistry.com

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. researchgate.net For this to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com The transition state of this reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. The incoming nucleophile and the departing leaving group occupy the axial positions, while the other three substituents lie in the equatorial plane. masterorganicchemistry.com

The rate of the SN2 reaction is sensitive to steric hindrance. The presence of bulky groups around the reaction center can impede the approach of the nucleophile, slowing down the reaction. In the case of this compound, the phenyl group and the ester group contribute to the steric bulk, which can influence the reaction rate. ucsb.edu

Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the transition state of SN2 reactions. These studies can help to elucidate the geometry and energy of the transition state, as well as the nature of the bond-forming and bond-breaking processes. acs.org

Competing Elimination Pathways

A common side reaction that competes with SN2 substitution is the E2 (bimolecular elimination) reaction. The E2 mechanism is also a single-step, concerted process, but instead of substituting the leaving group, it results in the formation of a double bond. studysmarter.co.uk This occurs when the nucleophile acts as a base and abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group. In the case of this compound, there are no β-hydrogens on the aryl ring, but elimination could potentially occur involving the ester group under certain conditions, though this is less common.

The competition between SN2 and E2 is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2, while strong, non-hindered nucleophiles favor SN2. chemistry.coach

Structure of the Substrate: Increased steric hindrance at the α-carbon favors E2 over SN2. youtube.com

Reaction Temperature: Higher temperatures generally favor elimination reactions. libretexts.org

For secondary halides, a mixture of SN2 and E2 products is often observed, with the ratio depending on the specific reaction conditions. quora.com Given that the α-carbon in this compound is secondary, a careful choice of nucleophile and reaction conditions is necessary to favor the desired substitution product.

Mechanistic Insights into Aryl Coupling Reactions

The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The catalytic cycle of these reactions generally involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. uvic.ca The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. uvic.ca For aryl bromides, oxidative addition often occurs to a monoligated palladium complex. chemrxiv.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgwikipedia.org This step forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The choice of ligands on the palladium catalyst is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-donating phosphine ligands are often used to promote the oxidative addition and reductive elimination steps. nih.gov The specific mechanism and the rate-determining step can vary depending on the reactants, catalyst, and reaction conditions.

The following table outlines the key mechanistic steps in Suzuki and Negishi couplings.

| Reaction | Key Organometallic Reagent | Transmetalation Intermediate |

| Suzuki Coupling | Arylboronic acid/ester | Aryl(bromo)palladium(II) complex reacts with a boronate species. |

| Negishi Coupling | Arylzinc halide | Aryl(bromo)palladium(II) complex reacts with the organozinc reagent. |

Spectroscopic Probes for Reaction Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on the use of advanced spectroscopic techniques to identify and characterize transient intermediates. While direct spectroscopic studies on the reaction intermediates of this specific compound are not extensively documented in the literature, a wealth of information from analogous systems involving α-fluoroesters, enolates, and halogenated aromatic compounds provides a strong basis for understanding the likely intermediates and the spectroscopic methods best suited for their detection. This section will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as powerful probes for gaining insight into the mechanistic pathways of key transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as a cornerstone technique for the in-situ observation of reaction intermediates. The presence of the fluorine atom in this compound offers a unique spectroscopic handle through ¹⁹F NMR, which is characterized by a wide chemical shift range and high sensitivity to the local electronic environment.

One of the most probable intermediates in reactions involving the deprotonation of this compound is the corresponding enolate. The formation of this intermediate can be monitored by observing significant changes in the NMR spectra of the reaction mixture.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to the hybridization of the adjacent carbon. wikipedia.orgbiophysics.orgnih.gov Upon formation of the planar enolate, a significant upfield or downfield shift in the ¹⁹F resonance is anticipated compared to the starting material. Furthermore, coupling constants between the fluorine and adjacent protons or carbons (J-coupling) would be altered, providing structural confirmation of the enolate. In studies of similar α-fluoroenolates, the fluorine atom has been shown to influence the stability and geometry of the enolate, which can be probed by ¹⁹F NMR. nih.gov

¹H and ¹³C NMR Spectroscopy: The deprotonation at the α-carbon leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. Concurrently, the chemical shifts of the protons on the ethyl group and the aromatic ring would be affected by the change in electron density upon enolate formation. In the ¹³C NMR spectrum, the α-carbon would experience a significant upfield shift due to the increased electron density, while the carbonyl carbon would exhibit a downfield shift.

Interactive Data Table: Predicted NMR Shifts for Key Species

| Compound/Intermediate | Spectroscopic Feature | Predicted Chemical Shift (ppm) | Key Observations |

| This compound | ¹⁹F NMR | -150 to -170 | Reference signal for the starting material. |

| ¹H NMR (α-H) | 5.5 - 6.0 | Doublet due to coupling with ¹⁹F. | |

| ¹³C NMR (α-C) | 85 - 95 (d, ¹JCF ≈ 180-200 Hz) | Characteristic large one-bond C-F coupling. | |

| Enolate Intermediate | ¹⁹F NMR | Significant shift from starting material | Change in electronic environment around fluorine. |

| ¹H NMR (α-H) | Signal disappears | Confirmation of deprotonation. | |

| ¹³C NMR (α-C) | Upfield shift | Increased electron density at the α-carbon. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying reaction intermediates and products, as well as for gaining insights into their fragmentation patterns, which can provide structural information. While transient intermediates are often too short-lived to be directly analyzed by conventional MS techniques, methods such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize and detect them from a reaction mixture.

The fragmentation of this compound and its potential intermediates under mass spectrometric conditions can be predicted based on the behavior of similar halogenated and phenylacetate (B1230308) compounds. researchgate.netnih.gov Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OEt): This would result in a fragment ion corresponding to the acylium ion.

Cleavage of the C-Br bond: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be a clear indicator of the presence of bromine in the fragment ions.

Rearrangement reactions: In some cases, intramolecular rearrangements can occur, leading to characteristic fragment ions. For instance, studies on related halogenated phenylpropenoates have shown fragmentation via the formation of a benzopyrylium intermediate. nih.gov

Infrared (IR) Spectroscopy

In-situ IR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by observing changes in the vibrational frequencies of functional groups. nih.govacs.org For reactions involving this compound, IR spectroscopy can provide valuable information about the disappearance of reactants and the appearance of intermediates and products.

The most prominent IR absorption band for the starting material is the carbonyl (C=O) stretch of the ester group, typically found in the region of 1740-1760 cm⁻¹. Upon formation of the enolate intermediate, this C=O stretching frequency is expected to decrease significantly, shifting to the 1650-1690 cm⁻¹ region, which is characteristic of an enolate double bond. This shift is a direct consequence of the delocalization of the negative charge, which weakens the C=O bond. The C-F bond vibration, typically observed in the 1000-1100 cm⁻¹ region, may also shift upon enolate formation.

Data Table: Characteristic IR Frequencies

| Functional Group | Compound/Intermediate | Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (ester) | This compound | 1740 - 1760 | Stretch |

| C=C (enolate) | Enolate Intermediate | 1650 - 1690 | Stretch |

| C-F | This compound | 1000 - 1100 | Stretch |

By combining the insights gained from these complementary spectroscopic techniques, a detailed picture of the reaction mechanism can be constructed, allowing for the identification and characterization of key intermediates that govern the transformation of this compound.

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 3 Bromophenyl 2 Fluoroacetate

Origins of Chirality in α-Fluoro α-Aryl Esters

The chirality of α-fluoro α-aryl esters like ethyl 2-(3-bromophenyl)-2-fluoroacetate originates from the tetrahedral carbon atom (the α-carbon) bonded to four different substituents: a fluorine atom, a 3-bromophenyl group, an ethoxycarbonyl group, and a hydrogen atom. The unique properties of the fluorine atom are central to the stereochemical behavior of this class of compounds.

Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This combination of potent electronic effects and small steric size creates a distinct chiral environment. The primary stereoelectronic interactions influencing the conformation and reactivity around the chiral center are:

The Gauche Effect: This effect describes the tendency of molecules of the type X-C-C-Y, where X and Y are electronegative groups, to favor a gauche conformation over an anti conformation. This preference is often attributed to a stabilizing hyperconjugative interaction between the σ orbital of a C-H bond and the low-lying σ* antibonding orbital of the adjacent C-F bond (σC–H → σ*C–F). This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the substituents into a gauche arrangement. This conformational locking plays a crucial role in asymmetric synthesis, as it pre-organizes the molecule and can lead to a more predictable facial bias during reactions.

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in repulsive or attractive interactions with other polar groups in the molecule, such as the carbonyl group of the ester. These electrostatic forces further influence the rotational energy barrier and the preferred ground-state and transition-state geometries.

In the context of a reaction, such as the fluorination of a prochiral enolate derived from ethyl 2-(3-bromophenyl)acetate, the incoming electrophilic fluorine reagent will approach the planar enolate from one of its two faces (Re or Si). The presence of the bulky 3-bromophenyl group and the ethoxycarbonyl group creates a sterically differentiated environment. A chiral catalyst or auxiliary can then exploit these differences, interacting with the substrate in a way that blocks one face more effectively than the other, leading to the preferential formation of one enantiomer. Computational studies on related systems have revealed that secondary orbital interactions between the fluorine atom and the activated substrate can also play a decisive role in dictating the stereochemical outcome.

Asymmetric Synthesis Approaches to Enantioenriched this compound

The synthesis of enantioenriched this compound can be approached through several catalytic asymmetric strategies. The most direct method involves the enantioselective fluorination of a prochiral precursor, such as the enolate of ethyl 2-(3-bromophenyl)acetate.

Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of carbonyl compounds. Chiral isothiourea catalysts, particularly those based on a [2.2]paracyclophane backbone, have proven highly effective for the fluorination of phenylacetic acids, the direct precursors to the target esters. mdpi.com

The proposed catalytic cycle involves the activation of the carboxylic acid with tosyl chloride to form a mixed anhydride. The chiral isothiourea catalyst then reacts with this intermediate to form a chiral acyl ammonium (B1175870) ion. This species is highly reactive and readily enolizes. The planar chirality of the catalyst backbone effectively shields one face of the enolate, allowing the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to approach preferentially from the unshielded face. Subsequent alcoholysis with ethanol (B145695) would then yield the desired enantioenriched this compound. mdpi.com

A study by Yuan et al. demonstrated this strategy for various phenylacetic acids, achieving high yields and exceptional enantioselectivities. mdpi.com

| Entry | R Group (in Phenylacetic Acid) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H | 20 | 85 | 99 |

| 2 | 4-Me | 20 | 82 | 99 |

| 3 | 4-F | 20 | 84 | 99.5 |

| 4 | 4-Cl | 20 | 80 | 99 |

| 5 | 4-Br | 20 | 81 | 99 |

| 6 | 2-Me | 20 | 80 | 98 |

Table 1: Asymmetric Fluorination of Phenylacetic Acids using a Chiral Isothiourea Catalyst. mdpi.com

The data shows that this catalyst system is highly effective for a range of substituted phenylacetic acids, suggesting it would be a viable method for the synthesis of 2-fluoro-2-(3-bromophenyl)acetic acid, which could then be esterified. Catalyst optimization involves modifying the steric and electronic properties of the catalyst backbone and the pendant groups to create a well-defined chiral pocket that maximizes the energy difference between the two diastereomeric transition states leading to the R and S products.

An alternative to using a chiral catalyst is to employ a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the substrate to direct a stereoselective transformation, after which the auxiliary is removed. Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries.

For the synthesis of the target compound, 2-(3-bromophenyl)acetic acid would first be coupled to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a geometrically defined (Z)-enolate. The bulky substituents on the auxiliary effectively block one face of the enolate plane. The subsequent introduction of an electrophilic fluorine source (e.g., NFSI) occurs from the less hindered face, establishing the α-fluoro stereocenter with high diastereoselectivity. Finally, the auxiliary can be cleaved under mild conditions, for example, using sodium ethoxide in ethanol, to directly afford the enantioenriched this compound.

| Step | Reaction | Key Feature | Expected Outcome |

|---|---|---|---|

| 1 | Acylation | Formation of N-acyl oxazolidinone | Covalent attachment of chiral director |

| 2 | Enolization | Deprotonation with a base (e.g., LDA) | Formation of a stereochemically defined (Z)-enolate |

| 3 | Fluorination | Reaction with an electrophilic fluorine source (e.g., NFSI) | Diastereoselective formation of the C-F bond |

| 4 | Cleavage | Transesterification with sodium ethoxide | Release of the enantioenriched ethyl ester and recovery of the auxiliary |

Table 2: General Strategy for Auxiliary-Controlled Asymmetric Fluorination.

Diastereoselective Control in Reactions Involving the α-Carbon

Once the chiral center in this compound is established, it can direct the stereochemistry of subsequent reactions that create a new stereocenter. A prime example is the aldol (B89426) reaction.

Deprotonation of enantioenriched this compound with a strong base like lithium diisopropylamide (LDA) generates a chiral α-fluoro enolate. When this enolate reacts with a prochiral aldehyde (e.g., isobutyraldehyde), two new diastereomeric products (syn and anti) can be formed. The facial selectivity of the reaction is determined by the preferred transition state geometry, which is heavily influenced by the substituents on the enolate.

According to the Zimmerman-Traxler model for aldol reactions, the reaction proceeds through a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. The existing stereocenter at the α-carbon, with its unique steric and electronic demands imposed by the fluorine and 3-bromophenyl groups, will dictate the preferred orientation of the aldehyde's substituent (R group) in the transition state (equatorial vs. axial), thereby controlling the diastereomeric ratio (d.r.) of the products. nih.gov Studies on related α-fluoro carbonyl compounds have shown that the fluorine substituent can have a dramatic, and sometimes reversing, effect on the diastereoselectivity compared to their non-fluorinated analogs. nih.gov

| Enolate Geometry | Aldehyde Approach | Transition State Model | Predicted Major Diastereomer |

|---|---|---|---|

| (E)-enolate | Re-face attack | Chair-like (R group equatorial) | anti |

| (Z)-enolate | Re-face attack | Chair-like (R group equatorial) | syn |

Table 3: Predicted Diastereoselectivity in Aldol Reactions based on the Zimmerman-Traxler Model. nih.gov

The geometry of the α-fluoro enolate itself can be influenced by the base and solvent system used, adding another layer of control over the diastereochemical outcome.

Retention or Inversion of Stereochemistry During Transformations

Transformations involving the chiral α-carbon of enantioenriched this compound, particularly nucleophilic substitution reactions where the fluorine atom is replaced, are governed by classic mechanistic principles that determine the stereochemical outcome.

If a nucleophile were to displace the fluoride (B91410), the reaction would likely be challenging due to the strength of the C-F bond. A more plausible scenario involves transformations of a related precursor, such as ethyl 2-bromo-2-(3-bromophenyl)acetate, or a derivative where the ester's hydroxyl group is converted into a better leaving group.

Let's consider the nucleophilic substitution of a leaving group (LG) at the chiral α-carbon of an enantioenriched ethyl 2-(3-bromophenyl)-2-LG-acetate. The stereochemical outcome depends on the reaction mechanism:

Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction would proceed with a complete inversion of stereochemistry . The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion. libretexts.org This is the expected pathway for primary and secondary substrates with good leaving groups and strong nucleophiles. For example, the substitution of a bromide in an α-bromo arylacetate with a nucleophile like azide (B81097) has been shown to proceed via an Sₙ2 pathway with inversion of configuration. nih.gov

Sₙ1 Mechanism: A unimolecular (Sₙ1) reaction involves the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this flat intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization or epimerization . nih.gov This pathway is favored for tertiary substrates, substrates that can form stabilized carbocations (like benzylic systems), and under conditions with weak nucleophiles and polar protic solvents.

Given that the α-carbon in this compound is a secondary benzylic position, both mechanisms are plausible depending on the leaving group, nucleophile, and reaction conditions. A study on the fluorination of (αR)-α-bromo arylacetate showed that the reaction with Et₃N·3HF led to epimerization (suggesting an Sₙ1 process), while the reaction with AgF resulted in predominant inversion (suggesting an Sₙ2 process), highlighting the critical role of the reagents in determining the stereochemical fate. nih.gov

Computational and Theoretical Studies on Ethyl 2 3 Bromophenyl 2 Fluoroacetate

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds within Ethyl 2-(3-bromophenyl)-2-fluoroacetate are fundamental to understanding its stability and reactivity. Quantum chemical calculations offer a powerful lens through which to examine these features, with a particular focus on the influential carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

Quantum Chemical Calculations of the C-F and C-Br Bonds

The C-F and C-Br bonds impart unique properties to the molecule due to the distinct electronegativities of fluorine and bromine.

The C-F bond is known for its exceptional strength and high polarity. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity (around 4.0 on the Pauling scale) compared to carbon (around 2.5) leads to a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. wikipedia.org This polarity results in a strong, short bond with a high dissociation energy. alfa-chemistry.comwikipedia.org For similar fluoroalkanes, C-F bond lengths are typically around 1.35 Å. wikipedia.org

The C-Br bond , in contrast, is less polar and weaker than the C-F bond. Bromine has an electronegativity of approximately 2.96, leading to a smaller electronegativity difference with carbon. This results in a longer and more easily broken bond compared to the C-F bond. Theoretical studies on brominated aromatic compounds show that the C-Br bond length is influenced by the electronic environment of the aromatic ring.

Below is a representative table of calculated bond properties for analogous compounds, which can be used to estimate the properties for this compound.

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |

| C-F | 1.35 - 1.40 | 115 - 130 |

| C-Br (aromatic) | 1.85 - 1.90 | 70 - 85 |

Note: The data in this table is derived from computational studies on analogous organofluorine and organobromine compounds.

Conformational Analysis and Energetics

The flexibility of the ethyl acetate group allows for multiple conformations of this compound. Conformational analysis, typically performed using molecular mechanics or DFT, helps to identify the most stable (lowest energy) spatial arrangements of the atoms. For similar ethyl esters, the orientation of the ethyl group relative to the carbonyl group is a key factor in determining conformational stability.

Computational studies on related ethyl phenylacetates have shown that several low-energy conformers can exist, differing by the torsion angles around the C-O and C-C single bonds of the ester group. acs.orgnih.govresearchgate.net The relative energies of these conformers are often within a few kcal/mol of each other, suggesting that multiple conformations may be present at room temperature.

The table below presents a hypothetical energy landscape for the primary rotational conformers of this compound, based on data from analogous compounds.

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (most stable) |

| Syn-clinal (gauche) | ~60° | 1.5 - 2.5 |

| Anti-clinal | ~120° | 3.0 - 4.0 |

Note: This data is illustrative and based on conformational studies of similar ethyl esters.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactivity of this compound.

DFT and QM/MM Calculations for Synthesis Pathways

The synthesis of this compound would likely involve the esterification of 2-(3-bromophenyl)-2-fluoroacetic acid. DFT calculations can model the reaction mechanism of such esterification processes. For example, the Fischer esterification mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Computational studies on similar esterification reactions have shown that the highest energy barrier is typically associated with the nucleophilic addition of the alcohol to the protonated carbonyl group. nih.gov

Computational Modeling of Reactivity and Selectivity

The reactivity of this compound is largely dictated by the presence of the halogen atoms and the ester functional group. The fluorine atom at the alpha-position is expected to influence the acidity of the alpha-proton and the reactivity of the carbonyl group.

Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The carbonyl carbon is an electrophilic site, while the oxygen atoms and the aromatic ring are nucleophilic centers. The C-Br bond on the phenyl ring could be a site for reactions such as cross-coupling.

Transition State Characterization for Key Reaction Steps

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. For the synthesis of this compound via esterification, DFT calculations can determine the geometry and energy of the transition state for the rate-determining step. researchgate.net

Similarly, for reactions involving the substitution of the bromine atom or nucleophilic attack at the carbonyl carbon, computational methods can model the corresponding transition states. For instance, in a nucleophilic acyl substitution, the transition state would involve a tetrahedral intermediate. masterorganicchemistry.com

The following table provides hypothetical activation energies for key reaction steps involving a generic α-fluoroester, based on computational studies of related reactions.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Esterification | Nucleophilic attack of ethanol (B145695) | 15 - 20 |

| Nucleophilic Acyl Substitution | Formation of tetrahedral intermediate | 10 - 15 |

| SN2 at C-Br | Halogen displacement | 20 - 25 |

Note: These values are representative and derived from computational studies on analogous reaction types.

Rationalizing Stereochemical Outcomes through Theoretical Models

The stereochemical outcome of the enzymatic transformation of chiral molecules such as this compound is determined by the precise three-dimensional arrangement of the substrate within the enzyme's active site. While direct computational studies on this specific compound are not available in the current literature, theoretical models based on the known structure and catalytic mechanism of hydrolases, including dehalogenases, can provide a rationalization for the observed or expected stereoselectivity. These models are built upon the principles of enzyme-substrate recognition, where the chirality of the active site dictates the preferred binding orientation of one enantiomer over the other.

For a chiral α-fluoro-α-aryl ester, the stereochemical preference of an enzymatic reaction is primarily governed by the interactions between the substituents at the stereocenter (the α-carbon) and the amino acid residues lining the active site. In the case of a hydrolase-catalyzed reaction, the substrate must be oriented in a way that allows for a nucleophilic attack on the carbonyl carbon (for ester hydrolysis) or the α-carbon (for dehalogenation).

Theoretical models, often employing molecular docking and molecular dynamics (MD) simulations, can be used to predict the most stable binding poses of each enantiomer of this compound within the active site of a relevant enzyme. The enantiomer that can adopt a conformation more favorable for catalysis, with a lower energy barrier to the transition state, will be the preferred substrate.

The key factors influencing the stereochemical outcome in these models include:

Steric Hindrance: The bulky 3-bromophenyl group will have significant steric interactions with the active site residues. One enantiomer may fit more snugly into the binding pocket, while the other may experience steric clashes, preventing it from achieving the optimal orientation for the reaction.

Electronic Interactions: The electron-withdrawing nature of the fluorine atom and the bromine on the phenyl ring can lead to specific electronic interactions, such as dipole-dipole or quadrupole interactions, with polar residues in the active site. These interactions can stabilize the binding of one enantiomer over the other.

Hydrogen Bonding: The ester group and the fluorine atom can participate in hydrogen bonding with specific amino acid residues. The geometry of these hydrogen bonds is crucial for stabilizing the enzyme-substrate complex and the transition state.

A recent deep learning framework, EnzyKR, has been developed to predict the outcomes of hydrolase-catalyzed kinetic resolutions. This model uses a structure-based encoding strategy to depict the chiral interactions between hydrolases and enantiomers, first identifying the reactive binding conformer and then predicting its activation free energy nih.gov. Such computational tools could, in principle, be applied to a substrate like this compound to predict which enantiomer would be preferentially processed by a given hydrolase. The model's ability to correctly predict the favored enantiomer in a significant number of test cases highlights the potential of computational approaches in rationalizing and predicting stereochemical outcomes in enzymatic reactions nih.gov.

Ultimately, the stereoselectivity of an enzyme towards a chiral substrate like this compound is a result of the cumulative effect of these subtle steric and electronic interactions within the chiral environment of the active site. Theoretical models provide a powerful tool to dissect these interactions and rationalize the preferential conversion of one enantiomer.

Insights into C-F Bond Cleavage by Fluoroacetate Dehalogenase

Fluoroacetate dehalogenase is a unique enzyme capable of catalyzing the cleavage of the exceptionally strong carbon-fluorine (C-F) bond in fluoroacetate. nih.gov Computational studies, particularly those employing combined quantum mechanics/molecular mechanics (QM/MM) methods, have provided significant insights into the catalytic mechanism of this enzymatic reaction. nih.govresearchgate.net

The cleavage of the C-F bond by fluoroacetate dehalogenase proceeds through a nucleophilic substitution (SN2) mechanism. researchgate.net The catalytic cycle can be broken down into four key steps:

C-F Bond Activation: The initial step involves the activation of the C-F bond. nih.gov

Nucleophilic Attack: A nucleophilic aspartate residue in the active site attacks the carbon atom of the C-F bond, leading to the formation of a covalent ester intermediate and the displacement of the fluoride (B91410) ion. researchgate.net This step is generally considered the rate-determining step for the defluorination of fluoroacetate. nih.gov

C-O Bond Cleavage: The ester intermediate is then hydrolyzed.

Proton Transfer: A proton transfer event completes the catalytic cycle. nih.gov

The stability of the transition state for the SN2 reaction is crucial for the enzyme's catalytic efficiency. QM/MM calculations have revealed that the enzyme's active site is exquisitely preorganized to stabilize the transition state. researchgate.net Key amino acid residues, including arginine, histidine, tryptophan, and tyrosine, form a network of hydrogen bonds that stabilize the leaving fluoride ion. researchgate.net This stabilization significantly lowers the activation energy for the C-F bond cleavage.

While these computational studies have primarily focused on the natural substrate, fluoroacetate, the insights gained can be extrapolated to understand the potential interaction of fluoroacetate dehalogenase with more complex substrates like this compound. The presence of a bulky and electron-withdrawing 3-bromophenyl group at the α-position would likely have a significant impact on the enzymatic C-F bond cleavage.

Potential Effects of the 3-Bromophenyl Substituent:

Steric Hindrance: The bulky aromatic ring may present a steric challenge for the substrate to access and properly orient within the active site of fluoroacetate dehalogenase. The active site of the enzyme is relatively small, and accommodating a larger substrate could be difficult. nih.gov

Electronic Effects: The electronic properties of the 3-bromophenyl group could influence the reactivity of the C-F bond. However, the primary catalytic power of the enzyme comes from its ability to stabilize the transition state through specific interactions with the leaving fluoride ion.

Substrate Binding and Orientation: For catalysis to occur, the substrate must bind in a "near attack conformation" (NAC), where the α-carbon is properly positioned for the nucleophilic attack by the aspartate residue. nih.gov Docking simulations and QM/MM optimizations have shown that even for the natural substrate, fluoroacetate, there can be stable but unreactive binding modes. nih.gov The bulky substituent in this compound could favor non-productive binding orientations, thereby inhibiting the C-F bond cleavage.

Computational studies have suggested that mutations to the amino acids in the binding pocket could potentially increase the efficiency of dehalogenation for substrates other than fluoroacetate. nih.gov Therefore, while the wild-type fluoroacetate dehalogenase might not be an efficient catalyst for the C-F bond cleavage in this compound, protein engineering guided by computational insights could potentially lead to the development of enzyme variants with improved activity towards such bulky α-substituted fluoroacetates.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Mechanistic Follow-up

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-(3-bromophenyl)-2-fluoroacetate in solution. The presence of a stereocenter at the α-carbon and the fluorine atom necessitates a multi-pronged NMR approach to fully assign its stereochemistry and to monitor its behavior in chemical reactions.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular framework. The predicted chemical shifts and coupling constants are based on the analysis of structurally analogous compounds, such as ethyl 2-aryl-2-fluoroacetates and 3-bromophenyl derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethoxy group should present as a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.3 ppm, coupled to a triplet from the methyl protons (-CH₃) at approximately 1.3 ppm. The methine proton (-CHF-) at the stereocenter is anticipated to be a doublet of doublets due to coupling with the adjacent fluorine atom and potentially long-range couplings, with an expected chemical shift in the range of 5.9-6.1 ppm. The protons of the 3-bromophenyl ring will appear in the aromatic region (7.2-7.8 ppm), exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the ester is expected to resonate at the downfield end of the spectrum, around 166-168 ppm, likely showing a doublet due to coupling with the fluorine atom. The α-carbon, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is predicted to appear as a doublet in the range of 80-85 ppm. The carbons of the ethyl group are expected at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the 3-bromophenyl ring will show signals in the 120-135 ppm region, with the carbon bearing the bromine atom appearing at a distinct chemical shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance is expected. Based on data from similar ethyl 2-aryl-2-fluoroacetates, the ¹⁹F chemical shift is predicted to be in the range of -175 to -180 ppm (relative to CFCl₃). This signal will likely appear as a doublet of triplets or a more complex multiplet due to coupling with the α-proton and potentially with the aromatic protons.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH₂CH₃ | ~1.3 | t | ~7.1 |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |

| -CHF- | ~6.0 | dd | ²JHF ~48, ³JHH ~4 | |

| Ar-H | 7.2-7.8 | m | - | |

| Ar-H | 7.2-7.8 | m | - | |

| ¹³C | -OCH₂CH₃ | ~14.0 | s | - |

| -OCH₂CH₃ | ~62.5 | s | - | |

| -CHF- | ~82.0 | d | ¹JCF ~185 | |

| Ar-C | 120-135 | m | - | |

| Ar-CBr | ~122 | s | - | |

| Ar-Cipso | ~135 | d | ²JCF ~15-20 | |

| C=O | ~167.0 | d | ²JCF ~25-30 | |

| ¹⁹F | -CHF- | -175 to -180 | dm | ²JFH ~48 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of atoms within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be observed between the -OCH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also help in assigning the complex splitting patterns in the aromatic region by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would definitively link the proton signals of the ethyl group and the α-methine proton to their corresponding carbon signals.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides the structure in solution, X-ray crystallography offers precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

As of the current literature, a crystal structure for this compound has not been reported. However, analysis of closely related structures, such as those containing a 3-bromophenyl group, allows for predictions of its solid-state conformation. For instance, the crystal structure of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone reveals typical bond lengths and angles for the 3-bromophenyl moiety. It is expected that the C-Br bond length would be approximately 1.90 Å. The aromatic ring itself would be planar, with the substituents extending from it. The conformation around the ester group is likely to be planar as well to maximize orbital overlap.

Co-crystallization studies involve crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid. This technique is a powerful tool for investigating non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to molecular recognition. By co-crystallizing this compound with various co-formers (e.g., hydrogen bond donors/acceptors, aromatic systems), it would be possible to map its intermolecular interaction preferences. The bromine atom, in particular, could participate in halogen bonding, an interaction of growing importance in crystal engineering and drug design.

Mass Spectrometry for Reaction Monitoring and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) and the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement if a γ-hydrogen is available. For this compound, key fragment ions would likely arise from the cleavage of the C-C bond between the α-carbon and the aromatic ring, as well as the loss of the ethyl group. The bromophenyl cation would also be an expected fragment.

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 276/278 | [M]⁺ | Molecular ion with bromine isotope pattern |

| 231/233 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 247/249 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 171/173 | [BrC₆H₄CO]⁺ | Bromobenzoyl cation |

Mass spectrometry is also invaluable for real-time reaction monitoring. nih.govnih.gov By sampling a reaction mixture over time, the disappearance of starting materials and the appearance of the product, this compound, can be tracked by their respective molecular ion peaks. This allows for precise determination of reaction completion and can provide insights into the reaction mechanism by identifying any transient intermediates.

Furthermore, isotopic labeling studies can be conducted to probe reaction mechanisms in more detail. For example, by using an isotopically labeled starting material (e.g., with ¹³C in the carbonyl group or ¹⁸O in the ester), the fate of specific atoms during a reaction can be followed by mass spectrometry, providing unambiguous evidence for proposed mechanistic pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress